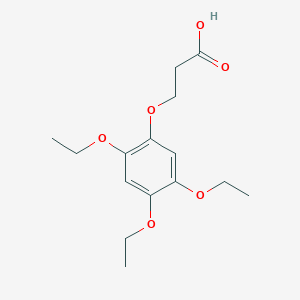

3-(2,4,5-Triethoxyphenoxy)propionic acid

Description

3-(2,4,5-Triethoxyphenoxy)propionic acid is a phenoxypropionic acid derivative characterized by a phenyl ring substituted with three ethoxy (-OCH₂CH₃) groups at positions 2, 4, and 5, linked to a propionic acid chain. The ethoxy groups confer distinct physicochemical properties, influencing solubility, metabolic pathways, and environmental persistence compared to other derivatives .

Properties

IUPAC Name |

3-(2,4,5-triethoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPADROSSBIODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Approach

A widely used method for preparing phenoxypropionic acids involves the Williamson ether synthesis, which entails the nucleophilic substitution of a phenol derivative with a suitable alkyl halide or ester derivative of propionic acid.

$$

\text{2,4,5-triethoxyphenol} + \text{3-chloropropionic acid (or ester)} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{3-(2,4,5-triethoxyphenoxy)propionic acid}

$$

- Base: Sodium hydroxide, potassium carbonate, or sodium hydride.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

- Temperature: Reflux or moderate heating (50–80°C).

- Reaction time: Several hours (4–12 h) depending on conditions.

This method allows direct ether formation by nucleophilic attack of the phenolate ion on the alkyl halide or ester, followed by hydrolysis if an ester intermediate is used.

Esterification and Hydrolysis Route

An alternative approach involves:

- First synthesizing the 3-(2,4,5-triethoxyphenoxy)propionate ester by reacting 2,4,5-triethoxyphenol with methyl or ethyl 2-chloropropionate under basic conditions.

- Subsequent hydrolysis of the ester to the free acid using acidic or basic hydrolysis.

This two-step method offers better control over reaction conditions and purification.

Use of Halopropionic Acid Derivatives

The use of halopropionic acid derivatives such as S-methyl 2-chloropropionate has been demonstrated in related phenoxypropionic acid syntheses. For example, a method for 2-(4-methoxyphenoxy)propionic acid involves reacting hydroquinone with S-methyl 2-chloropropionate in the presence of sodium hydroxide at 70–80°C for 8 hours, followed by acidification and extraction steps to isolate the acid product. This method is industrially scalable and produces high yields with low pollution.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Triethoxyphenoxy)propionic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of 2,4,5-triethoxybenzoic acid.

Reduction: Formation of 3-(2,4,5-triethoxyphenoxy)propanol.

Substitution: Formation of 2,4,5-triethoxy-3-nitrophenoxypropionic acid or 2,4,5-triethoxy-3-chlorophenoxypropionic acid.

Scientific Research Applications

3-(2,4,5-Triethoxyphenoxy)propionic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Triethoxyphenoxy)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the phenoxy moiety can facilitate binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Environmental and Metabolic Behavior

- Biodegradation :

- Hydroxy- and methoxy-substituted propionic acids are metabolized via hydroxylation and ring cleavage (e.g., Pseudomonas mandelii 7HK4 cleaves 3-(2,4-dihydroxyphenyl)-propionic acid via extradiol dioxygenases) .

- Ethoxy and chloro derivatives are more resistant to microbial degradation due to reduced electrophilicity and increased steric hindrance .

- Toxicological Profiles :

Data Tables

Table 1: Chromatographic Retention of Phenoxypropionic Acids (Hydro-Organic Mobile Phase, pH 2.12)

| Compound | Retention Factor (k') | Selectivity (α) | Notes |

|---|---|---|---|

| 2-Phenoxypropionic acid | 2.01 | - | Baseline for hydrophobicity comparison. |

| 2-(2-Chlorophenoxy)propionic acid | 3.93 | 1.9 | Increased retention with Cl substitution. |

| 2-(4-Chloro-2-methylphenoxy)propionic acid | 7.19 | 1.8 | Methyl group enhances hydrophobicity. |

| 2-(2,4,5-Trichlorophenoxy)propionic acid | 11.74 | 1.6 | Highest retention due to three Cl atoms. |

Table 2: Substituent Impact on Water Solubility

| Substituent Type | Example Compound | Solubility Trend |

|---|---|---|

| Hydroxyl (-OH) | 3-(2,4,5-Trihydroxyphenyl)-propionic acid | High (polar groups) |

| Methoxy (-OCH₃) | 3-(3,4,5-Trimethoxyphenyl)-propionic acid | Moderate |

| Ethoxy (-OCH₂CH₃) | This compound | Low (inferred) |

| Chloro (-Cl) | 2-(2,4,5-Trichlorophenoxy)propionic acid | Very low (lipophilic) |

Biological Activity

3-(2,4,5-Triethoxyphenoxy)propionic acid (TEPA) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18O5

- CAS Number : 195144-04-8

- Molecular Weight : 270.29 g/mol

The compound features a triethoxyphenoxy moiety, contributing to its lipophilicity and potential interactions with biological membranes.

TEPA's biological activity is primarily attributed to its ability to modulate various signaling pathways. It is believed to interact with specific receptors and enzymes, influencing cellular processes such as:

- Antioxidant Activity : TEPA exhibits free radical scavenging properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby mitigating inflammation.

- Metabolic Regulation : TEPA has been shown to influence lipid and glucose metabolism, suggesting a role in metabolic disorders.

Antioxidant Activity

TEPA has demonstrated significant antioxidant effects in vitro. Studies indicate that it can reduce the levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Research indicates that TEPA can downregulate the expression of inflammatory markers such as TNF-α and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .

Metabolic Effects

TEPA may improve insulin sensitivity and lipid profiles in animal models. A study showed that administration of TEPA resulted in decreased plasma triglycerides and improved glucose tolerance in diabetic rats .

Case Studies

-

Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of TEPA.

- Method : In vitro assays measuring DPPH radical scavenging activity.

- Results : TEPA exhibited a dose-dependent increase in antioxidant activity compared to controls.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory properties of TEPA in a murine model.

- Method : Administration of TEPA followed by induction of inflammation using LPS.

- Results : Significant reduction in inflammatory cytokines was observed in the TEPA-treated group compared to the control group.

- Metabolic Regulation Research :

Data Tables

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Dose-dependent scavenging activity |

| Anti-inflammatory | LPS Model | Reduced TNF-α and IL-6 levels |

| Metabolic Regulation | Diabetic Rats | Improved glucose tolerance and lipid profile |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2,4,5-triethoxyphenoxy)propionic acid, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2,4,5-triethoxyphenol with propionic acid derivatives (e.g., bromopropionic acid) under basic conditions. Purity optimization requires careful control of stoichiometry, temperature (e.g., reflux in anhydrous solvents like THF or DMF), and purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) . Post-synthesis, HPLC analysis (C18 columns, acetonitrile/water mobile phase) ensures ≥98% purity, as validated by retention time alignment with reference standards .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the ethoxy group positions (δ 1.3–1.5 ppm for –OCH₂CH₃ triplets) and propionic acid backbone (δ 2.5–2.8 ppm for –CH₂–, δ 12–13 ppm for –COOH).

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), aromatic C–O–C (~1250 cm⁻¹), and –OCH₂CH₃ (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.15 for C₁₅H₂₂O₆) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., solvent polarity, pH, or cell-line variability). To address this:

- Standardize Solvent Systems : Use DMSO at ≤0.1% v/v to avoid cytotoxicity artifacts.

- Control for Hydrolysis : Monitor ester group stability (e.g., via LC-MS) in aqueous buffers, as ethoxy groups may hydrolyze under acidic/alkaline conditions .

- Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanism-specific effects .

Q. What computational strategies predict the compound’s environmental persistence or degradation pathways?

- Methodological Answer :

- QSAR Modeling : Predict biodegradation using software like EPI Suite, focusing on ethoxy group lability and logP values (estimated ~2.5 for moderate hydrophobicity) .

- DFT Calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed cleavage of ethoxy groups) using Gaussian with B3LYP/6-31G* basis sets .

- Experimental Validation : Conduct OECD 301F ready biodegradability tests in simulated groundwater, tracking degradation via GC-MS .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

- Methodological Answer :

- Ethoxy Substitution : Compare activity of 2,4,5-triethoxy vs. trimethoxy analogs (e.g., 3,4,5-trimethoxyphenylpropionic acid derivatives show reduced steric hindrance ).

- Backbone Modifications : Replace propionic acid with acetic or benzoic acid moieties to alter pharmacokinetics.

- In Silico Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 or PPARγ), prioritizing compounds with ΔG < -8 kcal/mol .

Data Analysis and Validation

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Protein precipitation (acetonitrile/methanol 4:1) followed by SPE (C18 cartridges) to isolate the compound from plasma .

- LC-MS/MS : Use MRM transitions (e.g., m/z 329→211 for quantification) with deuterated internal standards (e.g., d₄-2,4,5-T) to correct for matrix effects .

- Calibration Curves : Linear range 1–1000 ng/mL (R² > 0.995), LOD ≤ 0.5 ng/mL .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Use design-of-experiment (DoE) tools (e.g., Minitab) to identify critical parameters (e.g., catalyst loading, reaction time).

- Quality Control : Implement in-process NMR monitoring (e.g., ReactIR) to track intermediate formation .

- Statistical Analysis : Apply ANOVA to compare yields across batches; significant differences (p < 0.05) warrant re-evaluation of reagent sources or purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.